molecular formula C13H10N2O3S B149491 Ensulizole CAS No. 27503-81-7

Ensulizole

Cat. No. B149491
CAS RN: 27503-81-7
M. Wt: 274.3 g/mol
InChI Key: UVCJGUGAGLDPAA-UHFFFAOYSA-N
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Description

Ensulizole, scientifically known as 2-Phenylbenzimidazole-5-sulfonic acid, is an artificial water-soluble compound widely used in sunscreen products. Its primary function is to protect the skin from the harmful effects of ultraviolet B (UV-B) radiation, which ranges from 280 nm to 315 nm. UV-B radiation is known to cause premature aging, melanoma, and other forms of skin cancer. Ensulizole's ability to absorb these harmful radiations makes it an essential ingredient in sun protection formulations .

Synthesis Analysis

The synthesis of ensulizole is not detailed in the provided papers. However, as a benzimidazole derivative, its synthesis would typically involve the formation of the benzimidazole core, followed by sulfonation to introduce the sulfonic acid group. This process would ensure the compound's water solubility and its efficacy as a sunscreen agent .

Molecular Structure Analysis

The molecular structure of ensulizole includes a benzimidazole ring, which is responsible for its UV-B absorption properties. The compound exhibits two main absorption features at 303 nm and 316 nm, corresponding to the π → π* and n → π* transitions, respectively. These transitions are crucial for the compound's ability to absorb UV-B radiation effectively .

Chemical Reactions Analysis

The photoluminescence (PL) behavior of ensulizole has been studied to understand its chemical reactions under various conditions. The PL spectra show that ensulizole's luminescence is less Stokes-shifted in polar solvents and more in non-polar solvents. This indicates that the compound's chemical behavior and efficiency can vary depending on the solvent environment. Additionally, an increase in the pH of ensulizole solutions leads to a decrease in PL intensity and lifetime, suggesting that the compound's chemical reactivity is pH-dependent .

Physical and Chemical Properties Analysis

Ensulizole's physical and chemical properties have been analyzed through its steady-state photoluminescence (SSPL) spectra and PL kinetics. The average PL lifetime of ensulizole is longer in non-polar solvents, which suggests that intersystem crossing is the dominant relaxation mode of the excited ππ* state in such environments. In contrast, ensulizole exhibits the shortest PL lifetime in aqueous media, which maximizes its transition efficiency in water, making it highly effective as a water-soluble sunscreen. The Stern-Volmer equation has been used to evaluate the bimolecular quenching rate constant kq, indicating that a diffusional dynamic mode of PL quenching is operative .

Scientific Research Applications

Sunscreen Efficacy and Application

Ensulizole, known as phenylbenzimidazole sulfonic acid, is primarily used in sunscreen products. Its application in sunscreens has been explored due to its ability to absorb UV-B radiation, which ranges from 280 nm to 315 nm. This absorption protects the skin from the harmful effects of these radiations. It's noteworthy that ensulizole has been found to exhibit different photoluminescence (PL) properties in various solvents, which impacts its efficacy in sunscreens. In non-polar solvents, ensulizole shows more Stokes-shifted PL and a longer average PL lifetime, indicating different modes of relaxation of the excited state. Furthermore, an increase in the pH of ensulizole solutions can decrease its PL intensity and lifetime, affecting its performance in sunscreens (Mubeen et al., 2021).

Environmental Impact and Toxicity

The environmental toxicity of ensulizole has been a subject of research, particularly in marine ecosystems. A study assessed the sublethal toxicity of ensulizole on the blue mussel, Mytilus edulis. Ensulizole was found to induce oxidative stress, genotoxicity, apoptosis, inflammation, and dysregulation of the xenobiotic biotransformation system in mussels. This research highlights that the environmental toxicity of ensulizole is not directly related to its lipophilicity and bioaccumulation potential, emphasizing the importance of bioassays for toxicity assessment of emerging pollutants in coastal marine ecosystems (Falfushynska et al., 2021).

Encapsulation and Delivery Systems

Encapsulation technology, which involves protecting active compounds with a semipermeable membrane, has been researched for various applications, including drug delivery. While not directly related to ensulizole, this technology is relevant for enhancing the stability and delivery of various compounds, potentially including ensulizole. Encapsulated cells can be used for allo- or xenotransplantation without the need for immunosuppression, and this approach has shown promise in animal studies. However, clinical applications based on encapsulated cell technology continue to be developed, with several challenges to be addressed (Orive et al., 2003).

properties

IUPAC Name

2-phenyl-3H-benzimidazole-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3S/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h1-8H,(H,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCJGUGAGLDPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3038852
Record name Ensulizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3038852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Ensulizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11115
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Ensulizole strongly absorbs UV-B wavelengths. It offers protection against UV-B-induced cyclobutane pyrimidine dimers. Based on the findings in vitro and in cellulo, ensulizole induces damage on the DNA, causes DNA strand breaks and photosensitizes the formation of oxidized guanines via type I and II photosensitization mechanisms following UV-A or UV-B irradiation. Ensulizole is capable of generating reactive oxygen species, including singlet oxygen upon photoexcitation.
Record name Ensulizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11115
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ensulizole

CAS RN

27503-81-7
Record name 2-Phenylbenzimidazole-5-sulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27503-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ensulizole [USAN:USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027503817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ensulizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11115
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ensulizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3038852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENSULIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YQ9DI1W42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

>300, decomposes at 410
Record name Ensulizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11115
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
534
Citations
WJ Liu, YK Park, WH Chen, HM Bui… - Journal of …, 2022 - Elsevier
… Co 3 O 4 for activating MPS to degrade Ensulizole, CONS exhibits the tremendously higher … to eliminate Ensulizole completely and rapidly. The E a value of Ensulizole degradation of …
Number of citations: 7 www.sciencedirect.com
H Falfushynska, EP Sokolov, K Fisch, H Gazie… - Science of The Total …, 2021 - Elsevier
… ensulizole and octocrylene in the blue mussels Mytilus edulis exposed to 10 or 100 μg l −1 of octocrylene and ensulizole for … Octocrylene (but not ensulizole) accumulated in the mussel …
Number of citations: 19 www.sciencedirect.com
M Mubeen, MA Khalid, M Mukhtar, S Shahrum… - Journal of …, 2021 - Springer
… of ensulizole is less Stokes-shifted in polar solvents and more Stokes-shifted in non-polar solvents. The average PL lifetime of ensulizole is … Furthermore, an increase of pH of ensulizole …
Number of citations: 10 link.springer.com
WJ Liu, E Kwon, BX Thanh, TC Khiem, G Lisak… - Journal of the Taiwan …, 2022 - Elsevier
As ensulizole (ESL) is a widely-used UV absorber, release of soluble ESL into the aquatic environment would pose risks to the ecology because ESL is an endocrine disrupting …
Number of citations: 11 www.sciencedirect.com
DN Pham, EP Sokolov, H Falfushynska, IM Sokolova - Chemosphere, 2022 - Elsevier
… ensulizole (2-phenylbenzimidazole-5-sulfonic acid or PBSA) on blue mussels Mytilus edulis from the German Baltic Sea. Ensulizole … The reported concentrations of ensulizole in surface …
Number of citations: 2 www.sciencedirect.com
K Melánová, K Kopecká, L Beneš, P Kutálek, P Knotek… - Molecules, 2023 - mdpi.com
In this study, we propose a promising photoprotective additive that combines the advantages of both organic UV absorbers and inorganic particles without compromising the properties …
Number of citations: 6 www.mdpi.com
S Nedorost - Dermatitis®, 2005 - journals.lww.com
… on sunscreens identify this chemical as ensulizole. Ensulizole absorbs in the ultraviolet B range and … We have recently identified two cases of facial dermatitis due to ensulizole in facial …
Number of citations: 6 journals.lww.com
M Mubeen, N ul Ain, MA Khalid, M Mukhtar, B Naz… - RSC …, 2023 - pubs.rsc.org
… ensulizole to the MAA functionalized ZnCdS QDs. The dyad system consisting of ZnCdS QDs and ensulizole … of the photochemistry of ensulizole and consequently the formulation of …
Number of citations: 5 pubs.rsc.org
M Lintner, M Schagerl, B Lintner, M Nagy, P Heinz - Scientific Reports, 2022 - nature.com
… Some agents such as the common organic sunscreen Ensulizole (phenyl benzimidazole sulfonic acid) are resistant against microbial decomposition processes 18 . Ensulizole is used …
Number of citations: 2 www.nature.com
HW Lim, TF Mohammad, SQ Wang - Journal of the American Academy of …, 2022 - jaad.org
To the Editor: On September 24, 2021, the US Food and Drug Administration (FDA) released a proposed final administrative order for sunscreen drug products. 1, 2 The release of this …
Number of citations: 5 www.jaad.org

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